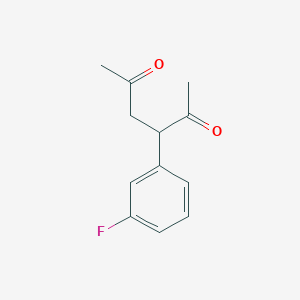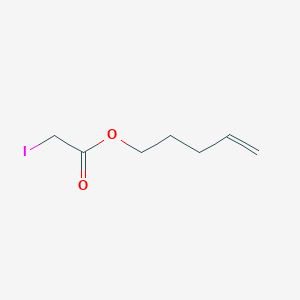
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is a complex organic compound with the molecular formula C28H44N2O4 It is characterized by the presence of four 2,2-dimethylpropoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with neopentyl alcohol (2,2-dimethylpropan-1-ol) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atoms are replaced by the 2,2-dimethylpropoxy groups .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The 2,2-dimethylpropoxy groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein folding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Known for its use in photocatalysis and organic electronics.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore used in photoredox catalysis.
Uniqueness
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to its combination of nitrile and 2,2-dimethylpropoxy groups, which confer distinct chemical and physical properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.
Propriétés
Numéro CAS |
438187-95-2 |
|---|---|
Formule moléculaire |
C28H44N2O4 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
3,4,5,6-tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O4/c1-25(2,3)15-31-21-19(13-29)20(14-30)22(32-16-26(4,5)6)24(34-18-28(10,11)12)23(21)33-17-27(7,8)9/h15-18H2,1-12H3 |
Clé InChI |
CBPFVVYYCHIKNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=C(C(=C(C(=C1C#N)C#N)OCC(C)(C)C)OCC(C)(C)C)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


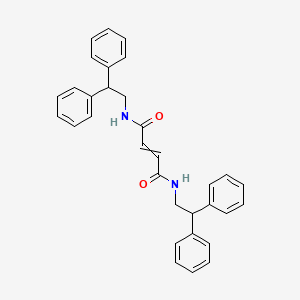
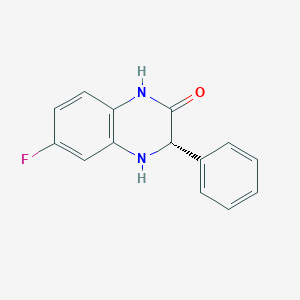



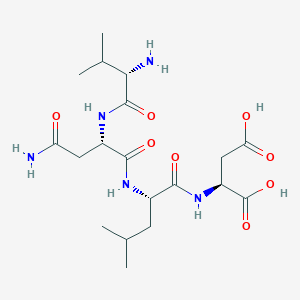
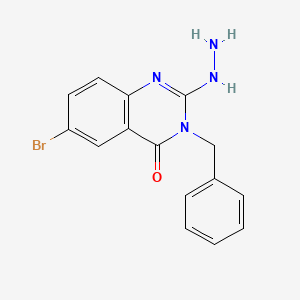
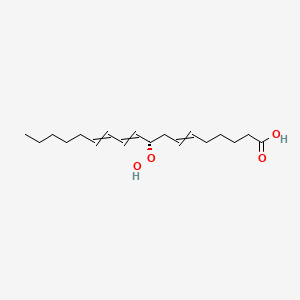
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
